Ethyl 4-chloro-2-cyanophenylcarbamate
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl N-(4-chloro-2-cyanophenyl)carbamate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
XCMLPBNNBDPVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-chloro-2-cyanophenylcarbamate has been identified as a versatile building block in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that lead to the formation of more complex molecules, which are essential in drug development.
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the compound have led to the development of inhibitors targeting specific cancer-related pathways, such as those involving protein kinases. A notable study highlighted the compound's ability to inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in various cancers and neurodegenerative diseases .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. For example, it has been studied as a factor XIa inhibitor, which plays a crucial role in the coagulation cascade. Inhibiting this enzyme could lead to novel anticoagulant therapies with reduced bleeding risks compared to traditional anticoagulants .
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward organic reactions, allowing for the generation of various derivatives that can enhance biological activity or alter pharmacokinetic properties.
Synthetic Pathways
Common synthetic routes include:
- Carbamate Formation : The reaction of 4-chloro-2-cyanophenol with ethyl chloroformate leads to the formation of this compound.
- Modification Reactions : Subsequent reactions can introduce additional functional groups, tailoring the molecule for specific biological activities.
Case Study: DYRK1A Inhibition
In a study focusing on the design and synthesis of thiazolo[5,4-f]quinazolines, researchers utilized this compound as a precursor for synthesizing compounds with enhanced DYRK1A inhibitory activity. The results indicated that certain modifications significantly improved potency against cancer cell lines .
Case Study: Anticoagulant Properties
Another research effort investigated the anticoagulant properties of derivatives synthesized from this compound. The findings revealed that specific derivatives exhibited effective inhibition of factor XIa, showcasing their potential in developing safer anticoagulant therapies .
Comparison with Similar Compounds
Key Structural Features :
- Chlorine substituent : Enhances lipophilicity and influences electronic properties via its electron-withdrawing nature.
- Ethyl carbamate backbone : Provides a flexible scaffold for functionalization, influencing solubility and intermolecular interactions.
Synthesis of this compound typically involves coupling reactions between substituted phenyl isocyanates and ethyl chloroformate, followed by purification via column chromatography or recrystallization .
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to carbamates and esters with analogous substituents (Table 1).
Table 1: Key Properties of Ethyl 4-Chloro-2-Cyanophenylcarbamate and Analogues

Key Observations :
- Lipophilicity: The cyano group in this compound contributes to a moderate log k value (3.45), higher than its fluoro analogue (3.12) due to the stronger electron-withdrawing nature of -CN .
- Bioactivity : Substitution with -CN enhances stability compared to -F, which may explain its preferential use in agrochemical intermediates. In contrast, ethyl 4-chlorocinnamate exhibits higher lipophilicity (log k = 3.78) and antifungal activity, attributed to the cinnamate moiety .
Functional Group Impact on Reactivity
- Cyano vs. Fluoro: The -CN group increases electrophilicity at the carbamate carbonyl, enhancing reactivity in nucleophilic substitutions. In contrast, the -F substituent in ethyl (4-chloro-2-fluorophenyl)carbamate reduces electrophilicity, limiting its utility in coupling reactions .
- Ester vs. Carbamate : Ethyl 4-chlorocinnamate (ester) lacks the carbamate’s hydrogen-bonding capacity, resulting in lower solubility in polar solvents but higher membrane permeability .
Preparation Methods
Chloroformate-Mediated Carbamate Formation
The most direct route involves the reaction of 4-chloro-2-cyanophenol with ethyl chloroformate. This method parallels the synthesis of tert-butyl carbamates, where phenolic oxygen acts as a nucleophile attacking the electrophilic carbonyl carbon of the chloroformate. The general reaction proceeds as:
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates.
-
Base: Pyridine or triethylamine (2–3 equiv) to sequester HCl and drive the reaction to completion.
-
Temperature: 0–5°C initially, followed by gradual warming to 25°C to minimize side reactions.
Example Protocol:
-
Dissolve 4-chloro-2-cyanophenol (1.0 equiv) in anhydrous DCM under nitrogen.
-
Add pyridine (2.5 equiv) dropwise at 0°C.
-
Introduce ethyl chloroformate (1.2 equiv) slowly over 30 minutes.
-
Stir for 12 hours at 25°C.
-
Quench with ice-cold water, extract with DCM, and dry over NaSO.
Yield: 70–85% after silica gel chromatography (hexane/ethyl acetate 4:1).
Protection-Deprotection Strategies
For substrates sensitive to chloroformate reactivity, a two-step protection-deprotection approach may be employed:
Step 1: tert-Butoxycarbonyl (Boc) Protection
React 4-chloro-2-cyanophenol with di-tert-butyl dicarbonate ((Boc)O) in glycerol as a green solvent:
Conditions:
Step 2: Boc-to-Ethyl Transesterification
The tert-butyl group is replaced with ethyl via acid-catalyzed transesterification:
Conditions:
-
Catalyst: Concentrated HCl (10 mol%)
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 2 hours
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents enhance reaction rates by stabilizing transition states:
| Solvent | Dielectric Constant | Relative Rate |
|---|---|---|
| THF | 7.5 | 1.0 |
| DCM | 8.9 | 1.2 |
| DMF | 36.7 | 0.8 |
Data extrapolated from analogous carbamate syntheses.
DMF suppresses reactivity due to strong solvation of the nucleophile, whereas DCM provides optimal balance between polarity and nucleophile availability.
Temperature and Stoichiometry
-
Low-Temperature Initiation (0°C): Reduces exothermic side reactions (e.g., hydrolysis of ethyl chloroformate).
-
Equimolar Ratios: Excess chloroformate (>1.2 equiv) leads to diethyl carbonate byproducts.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry principles from tert-butyl carbamate production:
-
Reactor Type: Tubular reactor with static mixers
-
Residence Time: 10 minutes
-
Throughput: 5 kg/hour
-
Purity: >99% by HPLC
Advantages:
-
Enhanced heat transfer minimizes thermal degradation.
-
Automated solvent recovery reduces waste.
Solvent-Free Crystallization
Post-reaction mixtures in glycerol can be cooled to induce crystallization without extraction:
-
Cool reaction mixture to −20°C.
-
Filter and wash with cold methanol.
-
Dry under vacuum at 40°C.
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 1.35 (t, 3H, J = 7.1 Hz, CHCH), 4.25 (q, 2H, J = 7.1 Hz, OCH), 7.45 (d, 1H, J = 8.5 Hz, ArH), 7.62 (dd, 1H, J = 8.5, 2.3 Hz, ArH), 8.05 (d, 1H, J = 2.3 Hz, ArH).
-
HRMS (ESI): m/z calcd for CHClNO [M+H]: 241.0375; found: 241.0378.
Challenges and Mitigation Strategies
Cyano Group Stability
The electron-withdrawing cyano group increases phenolic acidity (pKa ≈ 8.5 vs. 10 for unsubstituted phenol), necessitating:
-
Strict anhydrous conditions to prevent hydrolysis.
-
Short reaction times (<24 hours) to avoid nitrile degradation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-chloro-2-cyanophenylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step synthesis is commonly employed: (i) nitration of 4-chlorophenyl precursors followed by (ii) carbamate formation via reaction with ethyl chloroformate. Optimize yields by controlling temperature (0–5°C for nitration) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with TLC (Rf ~0.3–0.4 in 3:1 hexane:EA) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR in CDCl₃ to confirm the carbamate linkage (C=O resonance at ~155 ppm) and aromatic substitution patterns (peaks for Cl and CN groups at δ 7.2–8.1 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; monitor for [M+H]⁺ ions at m/z 255.2 .
- FT-IR : Validate functional groups via C≡N stretch (~2240 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
- Methodological Answer : Discrepancies arise from crystallinity and hydration states. Use differential scanning calorimetry (DSC) to identify polymorphic forms. For solubility testing, employ shake-flask methods in DMSO, ethanol, and water at 25°C, followed by HPLC quantification. Pre-saturate solvents for 24 hours to account for kinetic solubility limitations .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer : Degradation typically involves hydrolysis of the carbamate group. Stabilize by:
- Storing under inert gas (argon) at −20°C in amber vials.
- Adding antioxidants (e.g., 0.1% BHT) to ethanol stock solutions.
- Monitoring via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing cyano and chloro groups activate the aryl ring but hinder nucleophilic attack at the carbamate carbonyl. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential attack at the para position. Validate experimentally using NaN₃ in DMF at 80°C; analyze azide adducts via HRMS .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity of this compound across studies?
- Methodological Answer : Variability may stem from impurity profiles or assay conditions.
- Purity Assessment : Use LC-MS to quantify trace impurities (e.g., hydrolyzed byproducts).
- Bioassay Standardization : Re-test in controlled cell lines (e.g., HEK293) with matched passage numbers and serum-free media to eliminate batch effects .
Experimental Design Considerations
Q. What controls are essential in toxicity assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

